molecular formula C10H17NO2 B063642 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid CAS No. 193538-83-9

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid

Cat. No.: B063642
CAS No.: 193538-83-9
M. Wt: 183.25 g/mol
InChI Key: QKDHYIZFSYQRHO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine scaffold, a prevalent motif in bioactive molecules, which is strategically functionalized with a carboxylic acid group at the 4-position and a cyclopropylmethyl moiety on the nitrogen atom. The carboxylic acid provides a versatile handle for further synthetic elaboration, enabling its use in the synthesis of amides, esters, and other derivatives via straightforward coupling reactions. The cyclopropylmethyl group is a privileged structural element known to influence the compound's physicochemical properties, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-3-5-11(6-4-9)7-8-1-2-8/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDHYIZFSYQRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585605
Record name 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-83-9
Record name 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction and Hydrolysis

A classical approach involves the use of Grignard reagents to construct the piperidine backbone. As detailed in patent literature, 4-chloro-N-alkylpiperidine (1) is reacted with a benzonitrile derivative (2) in the presence of magnesium and tetrahydrofuran (THF) under reflux conditions. The resulting organomagnesium intermediate undergoes hydrolysis with concentrated hydrochloric acid to yield the carboxylic acid derivative.

Reaction Scheme:

4-Chloro-N-alkylpiperidine+BenzonitrileMg, THFIntermediateHCl, reflux1-(Cyclopropylmethyl)piperidine-4-carboxylic Acid\text{4-Chloro-N-alkylpiperidine} + \text{Benzonitrile} \xrightarrow{\text{Mg, THF}} \text{Intermediate} \xrightarrow{\text{HCl, reflux}} \text{1-(Cyclopropylmethyl)piperidine-4-carboxylic Acid}

Key Conditions:

  • Solvent: THF or ethylene glycol dimethyl ether.

  • Temperature: Reflux (≈66°C for THF).

  • Yield: ~70–80% after purification.

This method is advantageous for its straightforward setup but requires careful handling of moisture-sensitive reagents.

Boc Protection/Acylation/Reduction/Deprotection Sequence

A more modern, multi-step strategy involves protective group chemistry to enhance regioselectivity. A patented method for synthesizing related intermediates outlines the following steps:

  • Boc Protection: N-Boc-piperazine (3) is treated with cyclopropanecarbonyl chloride (4) in dichloromethane at 0–10°C to form 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester (5).

  • Reduction: Sodium borohydride and boron trifluoride diethyl ether reduce the carbonyl group to a methylene group, yielding N-Boc-4-(cyclopropylmethyl)piperazine (6).

  • Deprotection: Hydrochloric acid in methanol removes the Boc group, furnishing 1-cyclopropylmethylpiperazine (7), which is subsequently oxidized to the carboxylic acid.

Reaction Scheme:

N-Boc-piperazineCyclopropanecarbonyl Cl5NaBH₄, BF₃6HCl7OxidationTarget Compound\text{N-Boc-piperazine} \xrightarrow{\text{Cyclopropanecarbonyl Cl}} \text{5} \xrightarrow{\text{NaBH₄, BF₃}} \text{6} \xrightarrow{\text{HCl}} \text{7} \xrightarrow{\text{Oxidation}} \text{Target Compound}

Optimized Parameters:

  • Molar Ratios: Cyclopropanecarbonyl chloride to N-Boc-piperazine = 1.2:1.

  • Solvents: Dichloromethane (acylation), THF (reduction), methanol (deprotection).

  • Yield: 91% for the deprotection step.

This method offers high purity and scalability, though it involves hazardous reagents like boron trifluoride.

Reductive Amination

A third approach employs reductive amination to introduce the cyclopropylmethyl group. As demonstrated in supplementary data, 4-nitrobenzaldehyde (8) reacts with cyclopropylmethylamine (9) in ethanol, followed by reduction with sodium borohydride to form (cyclopropylmethyl)[(4-nitrophenyl)methyl]amine (10). Subsequent hydrolysis and decarboxylation yield the target acid.

Reaction Scheme:

4-Nitrobenzaldehyde+CyclopropylmethylamineNaBH₄10Hydrolysis1-(Cyclopropylmethyl)piperidine-4-carboxylic Acid\text{4-Nitrobenzaldehyde} + \text{Cyclopropylmethylamine} \xrightarrow{\text{NaBH₄}} \text{10} \xrightarrow{\text{Hydrolysis}} \text{this compound}

Conditions:

  • Solvent: Ethanol.

  • Temperature: Room temperature for reductive amination.

  • Yield: 95% for the amine intermediate.

This method is notable for its mild conditions but requires additional steps to introduce the carboxylic acid group.

Comparative Analysis of Methods

Parameter Grignard Approach Boc Protection Reductive Amination
Number of Steps 243
Overall Yield 70–80%85–91%75–85%
Key Reagents Mg, HClNaBH₄, BF₃NaBH₄
Scalability ModerateHighModerate
Safety Concerns Moisture-sensitiveCorrosive reagentsMild conditions

The Boc protection method excels in yield and scalability but poses safety challenges due to boron trifluoride. The Grignard method, while simpler, is less efficient for large-scale production.

Byproduct Management and Purification

Common byproducts include unreacted starting materials, over-reduced species, and dehalogenated intermediates. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is routinely employed for purification. In industrial settings, crystallization from ethanol/water mixtures enhances purity to >99%.

Industrial Applications and Scalability

The Boc protection route has been adopted for kilogram-scale synthesis, with throughputs exceeding 90% efficiency. Automated continuous-flow systems are being explored to mitigate risks associated with exothermic reductions .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid serves as an important building block in the development of various therapeutic agents. Its derivatives are being explored for their potential as:

  • Chemokine Receptor Antagonists : Research indicates that compounds derived from this acid can act as antagonists for chemokine receptors, particularly CCR2, which are implicated in several inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
  • Sphingosine-1-Phosphate Receptor Agonists : Some derivatives are being investigated for their activity at sphingosine-1-phosphate receptors, which play crucial roles in immune response and vascular integrity .

Studies have shown that this compound exhibits various biological activities:

  • Antimicrobial Properties : Certain derivatives have demonstrated significant antibacterial activity against pathogens like Streptococcus pneumoniae and Streptococcus pyogenes, making them candidates for new antibiotic therapies .
  • Enzyme Interaction : The compound's ability to interact with specific enzymes suggests potential roles in modulating metabolic pathways, which could lead to novel therapeutic strategies .

Industrial Applications

The compound is utilized in the synthesis of fine chemicals and agrochemicals due to its versatile reactivity:

  • Intermediate in Organic Synthesis : It serves as an intermediate in the production of complex organic molecules, facilitating the development of new materials and chemicals .

Case Study 1: Development of CCR2 Antagonists

A series of compounds based on this compound were synthesized and evaluated for their efficacy as CCR2 antagonists. In vitro studies showed promising results in inhibiting monocyte recruitment in models of inflammation, indicating potential therapeutic applications in chronic inflammatory diseases .

Case Study 2: Antibacterial Activity Assessment

A study focused on synthesizing novel analogs of this compound led to the identification of compounds with enhanced antibacterial properties. These compounds were tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(cyclopropylmethyl)piperidine-4-carboxylic acid with structurally related piperidine-4-carboxylic acid derivatives.

Compound Name Substituent Molecular Weight logP Key Properties/Applications Reference
This compound Cyclopropylmethyl at N1 ~211.25* ~1.0† Potential intermediate for rigid ligands
4-Piperidinecarboxylic acid (Isonipecotic acid) No substituent (parent structure) 129.16 -0.77 Building block for peptidomimetics
1-(4-Bromobenzoyl)piperidine-4-carboxylic acid 4-Bromobenzoyl at N1 312.16 1.43 Lipophilic; bromine enables halogen bonding
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 2-Chloropyrimidin-4-yl at N1 241.67 N/A Heterocyclic substituent for kinase inhibition
1-Acetyl-4-piperidinecarboxylic acid Acetyl at N1 171.19 -0.12 Electron-withdrawing group; acidic
1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid Morpholine-carbonyl at N1 242.27 0.28‡ Enhanced solubility due to morpholine

*Estimated based on molecular formula (C10H17NO2). †Predicted using fragment-based methods (cyclopropane logP ~1.5; piperidine-4-carboxylic acid logP ~-0.77). ‡Calculated from PubChem data.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The cyclopropylmethyl group increases logP compared to unsubstituted 4-piperidinecarboxylic acid (logP ~-0.77 vs. ~1.0), enhancing membrane permeability but reducing aqueous solubility. Bromobenzoyl (logP 1.43) and morpholine-carbonyl (logP 0.28) substituents demonstrate how aromatic or polar groups modulate hydrophobicity .
  • Acidity : Electron-withdrawing groups (e.g., acetyl) lower the pKa of the carboxylic acid, increasing ionization at physiological pH. The cyclopropylmethyl group, being electron-neutral, likely preserves the parent compound’s acidity (~4.5–5.0) .

Biological Activity

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various studies and data.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Chemical Formula : C12_{12}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 219.71 g/mol
  • Solubility : Soluble in water, indicating potential for various pharmaceutical applications.

This compound features a piperidine ring substituted with a cyclopropylmethyl group and a carboxylic acid functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its interaction with various receptors and enzymes. It has been noted for its potential effects on:

  • Opioid Receptors : Preliminary studies suggest that this compound may exhibit binding affinity at opioid receptors, which are critical for pain modulation.
  • Neurochemical Signaling : Its interactions may influence neurotransmitter release and signaling pathways involved in pain perception and mood regulation.

Analgesic Properties

Research indicates that compounds similar to this compound may possess analgesic properties. The structure allows for modulation of pain pathways, potentially offering therapeutic benefits in pain management .

Antiviral Activity

In a study evaluating piperidine derivatives, compounds analogous to this compound demonstrated antiviral activity against HIV-1. Specifically, certain derivatives showed IC₅₀ values comparable to established antiviral agents, suggesting potential as anti-HIV agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-Methylpiperidine-4-carboxylic Acid HydrochlorideMethyl group on piperidineAnalgesic properties
1-(Cyclobutylmethyl)piperidine-4-carboxylic AcidCyclobutyl group instead of cyclopropylPotentially different CNS effects
1-(Propyl)methylpiperidine-4-carboxylic AcidPropyl group on piperidineVaries in receptor affinity

This table highlights how the cyclopropylmethyl substitution may confer unique pharmacological profiles compared to other derivatives.

Case Studies and Research Findings

Several studies have evaluated the biological activity of piperidine derivatives, including this compound:

  • Antiviral Studies : Research demonstrated that specific piperidine derivatives exhibited significant antiviral activity against HIV-1 with IC₅₀ values as low as 25.73 nM, indicating strong inhibitory effects against viral replication .
  • Cytotoxicity Assessments : In vitro assays using mouse neuronal (HT-22) and microglial (BV-2) cell lines showed that selected compounds did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further exploration .
  • Pharmacokinetic Evaluations : Ongoing studies are necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound to fully understand its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 1-(cyclopropylmethyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step organic reactions, including cyclopropane ring formation via [2+1] cycloaddition, followed by piperidine ring functionalization. Key steps include:

  • Cyclopropane introduction : Using cyclopropylmethyl halides or sulfonates as electrophiles in nucleophilic substitution reactions with piperidine derivatives .
  • Carboxylic acid formation : Oxidation of a hydroxymethyl group or hydrolysis of nitriles/esters under acidic/basic conditions.
  • Green chemistry approaches : Solvent selection (e.g., ethanol or water) and catalysts (e.g., immobilized enzymes) improve sustainability and reduce byproducts .
    Optimization : Yield depends on temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios. For example, excess cyclopropylmethyl bromide improves substitution efficiency but may increase side reactions .

Q. How is the molecular structure of this compound characterized?

Answer: Structural elucidation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify cyclopropane protons (δ ~0.5–1.5 ppm) and piperidine ring protons (δ ~1.5–3.5 ppm). The carboxylic acid proton appears as a broad singlet (~δ 12 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 210.1364 for C10_{10}H16_{16}NO2_2) .
  • X-ray crystallography : Resolves spatial arrangement, including the chair conformation of the piperidine ring and dihedral angles of the cyclopropane group .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

Answer: Initial screening includes:

  • Enzyme inhibition assays : Testing against targets like acetylcholinesterase or kinases (IC50_{50} values reported in µM range) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki_i values) .
  • Cytotoxicity profiling : Cell viability assays (e.g., MTT) in normal vs. cancer cell lines to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

Answer: Comparative studies of analogs reveal:

Analog Modification Biological Activity Reference
1-(4-Chlorophenylsulfonyl) derivativeSulfonyl group at position 4Enhanced kinase inhibition (IC50_{50} ↓ 30%)
Piperidine-3-carboxylic acid variantCarboxylic acid at position 3Reduced receptor binding (Ki_i ↑ 2-fold)
Cyclopropyl vs. methyl substitutionCyclopropane ring retentionImproved metabolic stability (t1/2_{1/2} ↑ 50%)

The cyclopropyl group enhances lipophilicity and metabolic stability, while carboxylic acid positioning modulates target engagement .

Q. How can contradictory data on binding affinities be resolved?

Answer: Discrepancies arise from assay conditions:

  • pH variations : Protonation states of the carboxylic acid group (pKa ~4.5) alter binding in different buffers .
  • Membrane permeability : LogP values (e.g., 1.8 for the parent compound) influence cellular uptake, affecting in vitro vs. in vivo results .
    Resolution : Standardize assay protocols (e.g., pH 7.4 buffer, 1% DMSO) and use orthogonal methods (e.g., SPR alongside radioligand assays) .

Q. What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduce purification steps .
  • Flow chemistry : Continuous processing minimizes side reactions (e.g., epoxide formation from cyclopropane ring strain) .
  • Byproduct analysis : LC-MS identifies impurities (e.g., over-oxidized intermediates), guiding stoichiometric adjustments .

Q. How is computational modeling used to predict SAR?

Answer:

  • Docking studies : Predict binding poses in target proteins (e.g., MDM2-p53 interaction) using software like AutoDock Vina .
  • QSAR models : Correlate descriptors (e.g., polar surface area, H-bond donors) with activity. For example, a ClogP <2.5 optimizes blood-brain barrier penetration .
  • DFT calculations : Assess cyclopropane ring strain (ΔE ~15 kcal/mol) and its impact on reactivity .

Q. What are the challenges in analyzing metabolic pathways?

Answer:

  • Phase I metabolism : CYP450 enzymes (e.g., CYP3A4) oxidize the cyclopropane ring, forming epoxides detected via LC-MS/MS .
  • Phase II conjugation : Glucuronidation of the carboxylic acid group reduces bioavailability; methyl ester prodrugs mitigate this .
    Analytical methods : Use 14^{14}C-labeled analogs for tracer studies and HR-MS for metabolite identification .

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